苯基磷酸

描述

Synthesis Analysis

- Hydrothermal Synthesis : A study by Cui et al. (2004) details the hydrothermal synthesis of organic–inorganic hybrid materials containing phenyl groups, which are structurally related to phenyl dihydrogen phosphate (Cui et al., 2004).

- Direct Polycondensation : Wang et al. (2009) describe the synthesis of poly(lactic acid)-poly(phenyl phosphate) via direct copolycondensation, starting from phenyl dichlorophosphate (Wang et al., 2009).

Molecular Structure Analysis

- Crystal Structure Studies : Noureddine et al. (2020) conducted detailed analyses of the molecular structure of phenyl dihydrogen phosphate derivatives using various spectroscopic methods and quantum chemical calculations (Noureddine et al., 2020).

Chemical Reactions and Properties

- Catalytic Properties : Shitole et al. (2019) explored the use of potassium dihydrogen phosphate, a related compound, as a catalyst for the synthesis of certain organic compounds, indicating potential applications of phenyl dihydrogen phosphate in catalysis (Shitole et al., 2019).

- Interactions and Binding : Research by Murugavel et al. (2008) sheds light on the interaction of phenyl dihydrogen phosphate with alkaline-earth metal ions, highlighting its binding properties (Murugavel et al., 2008).

Physical Properties Analysis

- Amphiphile Aggregation : Visscher et al. (2006) synthesized di-n-alkyl phosphate amphiphiles containing phenyl groups and investigated their aggregation behavior, which can be relevant to the physical properties of phenyl dihydrogen phosphate (Visscher et al., 2006).

Chemical Properties Analysis

- Phosphoric Acid Interaction : Lou et al. (2009) studied the crystal structure of a compound where phosphoric acid interacts with phenyl-based groups, providing insight into the chemical behavior of phenyl dihydrogen phosphate (Lou et al., 2009).

- Functionalization and Reactivity : Dar et al. (2015) examined the synthesis of functionalized monoaryl phosphates, which could be similar to phenyl dihydrogen phosphate in terms of chemical reactivity and functionalization possibilities (Dar et al., 2015).

科学研究应用

锂金属负极稳定化

苯基磷酸 (PPA) 作为电池中稳定锂金属负极的晶粒细化添加剂被提出 . PPA 与锂离子之间的络合反应减小了电镀过程中的核尺寸,并增加了成核数量,从而提高了对称电池和全电池的循环稳定性。

有机半导体界面

苯基膦酸的自组装单层 (SAM) 用于在有机半导体和透明导电氧化物之间创建界面 . 这种应用对于电子设备的开发至关重要,因为它允许对二氧化钛颗粒进行功能化并提高有机电子元件的性能。

生物技术合成

苯基磷酸是苯基磷酸羧化酶的底物,该酶用于将苯酚选择性羧化为 4-羟基苯甲酸 . 该过程在绿色化学领域具有重要意义,因为它在超临界二氧化碳中进行,为产品回收提供了新的技术解决方案,而不会形成废物副产物。

生物等排体应用

苯基磷酸衍生物在开发新药或农药中用作生物等排体基团 . 这些化合物在改变生物反应、提高效力或选择性以及改变对代谢转化的敏感性方面至关重要。

聚合物添加剂

苯基磷酸锌 (PPZn) 用作 PLLA-PEG-PLLA 等聚合物的多功能填料 . PPZn 的加入会影响聚合物的结晶、热学和力学性能,从而增强其在各种应用中的特性。

磷酸酶测定

苯基磷酸二钠盐水合物用于磷酸酶测定,并用作化学研究的试剂 . 这种应用对于理解生物化学和分子生物学中酶的活性机制至关重要。

安全和危害

作用机制

Target of Action

The primary target of Phenylphosphoric acid is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell division, survival, and migration .

Mode of Action

It is known that the compound can interact with its target, potentially influencing its function .

Biochemical Pathways

Phenylphosphoric acid is part of the class of organic compounds known as phenyl phosphates . These compounds contain a phosphate group, which is O-esterified with a phenyl group . The phenylpropanoid biosynthetic pathway is activated under certain conditions, leading to the accumulation of various phenolic compounds .

Pharmacokinetics

Information on its physical and chemical properties, such as its molecular weight (15809) and melting point (162-164 °C), can provide some insights into its potential bioavailability .

Result of Action

It has been proposed as an additive for carbonate electrolytes, where it can reduce the nucleus size and boost the nucleation quantity during the plating process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenylphosphoric acid. For instance, it has been used as an additive in the context of oxidation reactions, where it can enhance the stability of the process .

属性

IUPAC Name |

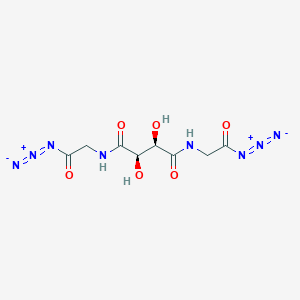

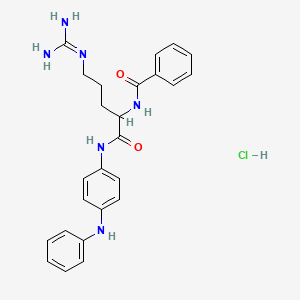

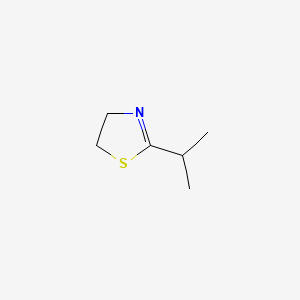

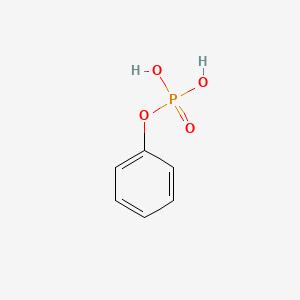

phenyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPQUABWPXYYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044981 | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

In water, approximately 1% | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 (Water = 1) | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS RN |

701-64-4 | |

| Record name | Phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, monophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylphosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of Phenylphosphate?

A: Phenylphosphate plays a crucial role in the anaerobic metabolism of phenol, a common environmental pollutant. Certain bacteria, like Thauera aromatica and Geobacter metallireducens, utilize Phenylphosphate as a key intermediate in the degradation of phenol. [, ]

Q2: How is Phenylphosphate formed in these bacteria?

A: Phenylphosphate is generated from phenol in an ATP-dependent reaction catalyzed by the enzyme phenylphosphate synthase. This enzyme, similar in structure and function to phosphoenolpyruvate synthase, utilizes the β-phosphate group of ATP to phosphorylate phenol. [, , ]

Q3: What happens to Phenylphosphate during phenol degradation?

A: Phenylphosphate is carboxylated to 4-hydroxybenzoate by the enzyme phenylphosphate carboxylase. This reaction is crucial for the complete mineralization of phenol under anaerobic conditions. [, , ]

Q4: Are there differences in the phenylphosphate carboxylase enzyme between different bacteria?

A: Yes, while both Thauera aromatica and Geobacter metallireducens utilize phenylphosphate carboxylase, there are differences in the enzyme structure and function. For instance, the enzyme in T. aromatica is encoded by four genes (ppcABCD), while G. metallireducens only possesses a homologue of ppcB. Additionally, the G. metallireducens enzyme doesn't catalyze the isotope exchange reaction between 14CO2 and 4-hydroxybenzoate, unlike the T. aromatica enzyme. []

Q5: Is Phenylphosphate involved in the metabolism of other aromatic compounds?

A: Research suggests that Phenylphosphate might also be involved in the anaerobic degradation of other aromatic compounds like catechol (1,2-dihydroxybenzene). Studies with Thauera aromatica indicate that phenylphosphate synthase and phenylphosphate carboxylase might exhibit promiscuity, acting on catechol and contributing to its breakdown. []

Q6: What is the role of histidine phosphate in the function of phenylphosphate synthase?

A: In phenylphosphate synthase, histidine phosphate acts as the phosphate donor for phenol. Protein 1 of the phenylphosphate synthase complex is phosphorylated on His-569 by ATP, and this phosphorylated histidine subsequently transfers the phosphate group to phenol, forming Phenylphosphate. []

Q7: What is the molecular formula and weight of Phenylphosphate?

A: The molecular formula of Phenylphosphate is C6H7O4P, and its molecular weight is 174.10 g/mol. []

Q8: How can Phenylphosphate be characterized spectroscopically?

A: Phenylphosphate can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have utilized these techniques to analyze the structure of Phenylphosphate and its derivatives, as well as to confirm its presence in biological samples. [, , ]

Q9: What is the stability of Phenylphosphate under different conditions?

A: Phenylphosphate exhibits varying stability depending on the pH and temperature. Research indicates it's less stable under neutral and acidic conditions compared to alkaline environments. [] Specifically, at pH 6.8, Phenylphosphate completely degrades after 1.7 hours at 100°C and after 0.3 hours at 150°C. []

Q10: How does the presence of organic solvents affect the stability of Phenylphosphate?

A: The presence of organic solvents like ethyl acetate or ethyl ether can significantly accelerate the hydrolysis of Phenylphosphate, even under mild conditions (40°C for 30 minutes). []

Q11: How is Phenylphosphate used in studying enzyme activity?

A: Phenylphosphate serves as a substrate for various enzymes, including acid phosphatases and alkaline phosphatases. Researchers use Phenylphosphate to investigate the kinetics, substrate specificity, and inhibition of these enzymes. [, , , , , ]

Q12: How does Phenylphosphate act as a leaving group in enzyme-catalyzed reactions?

A: Studies using class C β-lactamase have shown that Phenylphosphate can act as an effective leaving group in enzyme-catalyzed acylation reactions. Its effectiveness is attributed to strong interactions between the phenylphosphate moiety and specific amino acid residues within the enzyme's active site. []

Q13: What are some applications of Phenylphosphate in material science?

A: Phenylphosphate derivatives are used in synthesizing flame-retardant materials. For example, melamine phenylphosphate, synthesized from Phenylphosphoric acid and melamine, enhances the flame retardancy of epoxy resin composites. [, ] Similarly, calcium phenylphosphate, a layered compound, is investigated for its potential applications in materials science due to its unique structural and thermal properties. []

Q14: How is Phenylphosphate detected and quantified?

A: Phenylphosphate can be detected and quantified using chromatographic techniques like paper chromatography and high-performance liquid chromatography (HPLC), often coupled with radioactive labeling or mass spectrometry. [, ] Additionally, electrochemical methods can be employed, particularly when Phenylphosphate is used as a substrate for an enzyme like alkaline phosphatase, allowing for the indirect detection of analytes based on the enzymatic reaction product. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。